molecular formula C12H9NO2S B1465036 8-methoxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338535-49-1

8-methoxythieno[2,3-c]quinolin-4(5H)-one

Cat. No.: B1465036
CAS No.: 1338535-49-1
M. Wt: 231.27 g/mol
InChI Key: GRFNKXDTGNQDOH-UHFFFAOYSA-N
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Description

8-methoxythieno[2,3-c]quinolin-4(5H)-one is a useful research compound. Its molecular formula is C12H9NO2S and its molecular weight is 231.27 g/mol. The purity is usually 95%.
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Biological Activity

8-Methoxythieno[2,3-c]quinolin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Synthesis

The structure of this compound features a thienoquinoline core that is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, often starting from readily available quinoline derivatives. For instance, a common synthetic route includes the formation of the thienyl moiety followed by methoxy substitution at the 8-position .

Anticancer Properties

Recent studies have indicated that compounds within the thienoquinoline class exhibit significant anticancer properties. For example, derivatives have shown promising results against various cancer cell lines:

  • Cell Viability : this compound has been tested against human lung (H460), skin (A431), and breast cancer (MDA-MB-231) cell lines. IC50 values in these assays suggest effective cytotoxicity at concentrations as low as 10 µM, indicating a strong potential for further development as an anticancer agent .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and modulation of pro-apoptotic and anti-apoptotic proteins. Molecular docking studies have suggested that it binds effectively to key targets involved in cell proliferation and survival pathways, such as EGFR and BRAF V600E kinases .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens:

  • In vitro Studies : The compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/ml depending on the strain tested .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways critical for bacterial growth and reproduction.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .
  • Infection Control : In vivo studies on infected mice demonstrated that treatment with this compound led to a reduction in pathogen load in organs such as the liver and spleen, showcasing its potential as an adjunct therapy for infectious diseases .

Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Mechanism of Action
AnticancerH460 (Lung)~10Induction of apoptosis
AnticancerA431 (Skin)~10EGFR/BRAF inhibition
AntimicrobialStaphylococcus aureus32Membrane disruption
AntimicrobialEscherichia coli64Metabolic pathway interference

Scientific Research Applications

Biological Activities

8-Methoxythieno[2,3-c]quinolin-4(5H)-one exhibits a range of biological activities that make it a candidate for further investigation in drug development.

1. Anticancer Activity
Research indicates that derivatives of thienoquinoline compounds, including this compound, show promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies reveal that modifications at specific positions enhance their efficacy against cancer cells .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Certain thienoquinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating bacterial infections .

3. Antitubercular Activity
There is emerging evidence supporting the antitubercular activity of thienoquinoline compounds. A study highlighted that modifications in the quinoline structure could lead to enhanced potency against Mycobacterium tuberculosis, indicating a potential application in tuberculosis treatment .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available thiophene derivatives and quinoline precursors.
  • Reactions : Common reactions include cyclization and functional group transformations facilitated by catalysts such as palladium or other metal complexes .
  • Yield Optimization : Recent advancements have focused on optimizing reaction conditions to improve yields and reduce by-products, making the synthesis more efficient for large-scale applications .

Case Studies

Several case studies illustrate the potential applications of this compound:

Study Focus Findings
Study 1Anticancer ActivityIdentified significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM .
Study 2Antimicrobial EfficacyDemonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 3Antitubercular ScreeningShowed promising results against non-replicating Mycobacterium tuberculosis strains with lower MICs than traditional treatments .

Properties

IUPAC Name

8-methoxy-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c1-15-7-2-3-10-9(6-7)8-4-5-16-11(8)12(14)13-10/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNKXDTGNQDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C3=C2C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.